N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide
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Overview
Description
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide is a complex organic compound that features a nitrobenzo[d]thiazole moiety linked to a phenylamino thiazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Nitrobenzo[d]thiazole Core: This can be achieved through nitration of benzo[d]thiazole using a nitrating agent such as nitric acid.
Coupling with Phenylamino Thiazole: The nitrobenzo[d]thiazole intermediate can then be coupled with a phenylamino thiazole derivative under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide may have several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide would depend on its specific application. For instance:
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
In Materials Science: Its electronic properties could be exploited in the design of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide: can be compared with other nitrobenzo[d]thiazole derivatives or phenylamino thiazole compounds.
Unique Features: The combination of the nitrobenzo[d]thiazole and phenylamino thiazole moieties in a single molecule may confer unique properties such as enhanced biological activity or specific electronic characteristics.
List of Similar Compounds
- **N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole
- **N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)carboxamide
- **N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxylic acid
This article provides a general overview based on typical information about similar compounds. For precise details, consulting specific scientific literature or databases is recommended.
Properties
IUPAC Name |
2-anilino-N-(6-nitro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3S2/c23-15(13-9-26-16(20-13)18-10-4-2-1-3-5-10)21-17-19-12-7-6-11(22(24)25)8-14(12)27-17/h1-9H,(H,18,20)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBIZUVZRWDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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